

Jps016 (tfa) PROTAC: A Technical Guide to a Potent HDAC Degradator

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Compound of Interest

Compound Name: Jps016 (tfa)

Cat. No.: B15139093

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Introduction

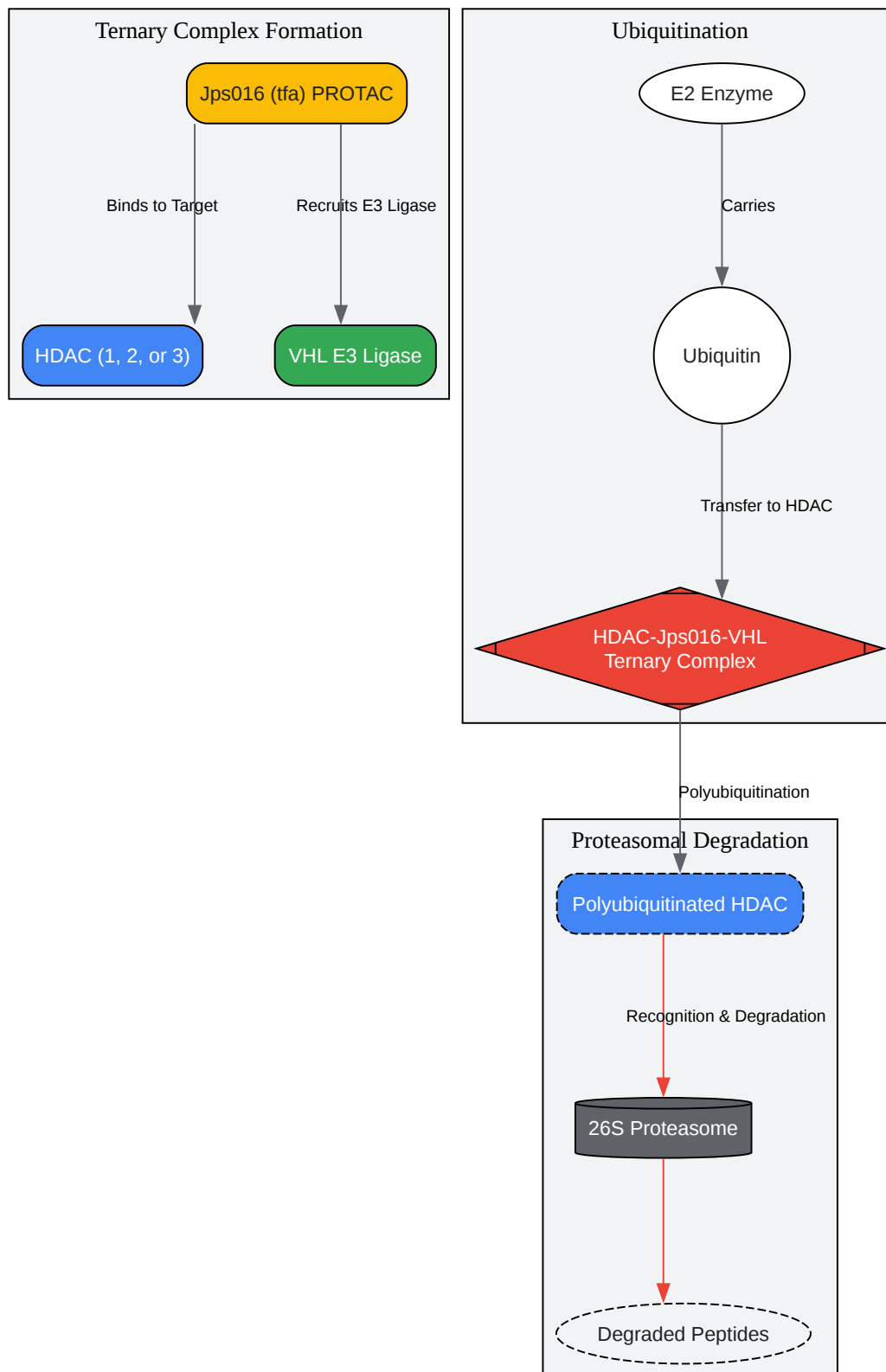
Jps016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2][3] Specifically, Jps016 has been shown to effectively degrade HDAC1, HDAC2, and HDAC3.[4] This targeted protein degradation is achieved through the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The trifluoroacetic acid (TFA) salt form, **Jps016 (tfa)**, is commonly used in research settings.

The degradation of HDACs by Jps016 leads to significant downstream cellular effects. Studies have demonstrated that treatment with Jps016 results in a substantial number of differentially expressed genes and promotes apoptosis in cancer cell lines, such as HCT116 human colon cancer cells.[1][2][3][5] This makes Jps016 a valuable tool for studying the roles of Class I HDACs in cellular processes and a potential starting point for the development of novel therapeutics.

Mechanism of Action

Jps016 functions as a heterobifunctional molecule, simultaneously binding to a target protein (HDAC1, 2, or 3) and an E3 ubiquitin ligase (VHL). This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating

enzyme to the target HDAC. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.



[Click to download full resolution via product page](#)Mechanism of action for **Jps016 (tfa)** PROTAC.

Quantitative Data

The following tables summarize the in vitro degradation and inhibitory activities of Jps016.

Degradation Potency (DC50)	
Target	HCT116 Cells (nM)
HDAC1	550
HDAC3	530

DC50 is the concentration of the compound that results in 50% degradation of the target protein.^{[4][6]}

Maximum Degradation (Dmax)	
Target	HCT116 Cells (%)
HDAC1	77
HDAC2	45
HDAC3	66

Dmax represents the maximum percentage of protein degradation achieved.^{[4][6]}

Inhibitory Potency (IC50)	
Target	(nM)
HDAC1	570
HDAC2	820
HDAC3	380

IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity.[4][6]

Cell Viability (EC50)	
Cell Line	HCT116 (μM)
Jps016	5.2 ± 0.6

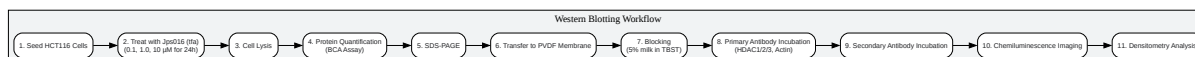
EC50 is the concentration of a drug that gives half-maximal response.[7]

Experimental Protocols

Detailed methodologies for key experiments involving **Jps016 (tfa)** are provided below.

Western Blotting for HDAC Degradation

This protocol outlines the procedure for assessing the degradation of HDAC1, 2, and 3 in HCT116 cells following treatment with Jps016.



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A generalized workflow for Western Blotting.

Materials:

- HCT116 cells
- **Jps016 (tfa)**
- DMSO (vehicle control)
- RIPA buffer with protease inhibitors

- BCA Protein Assay Kit
- Laemmli sample buffer
- Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti- β -actin
- HRP-conjugated secondary antibodies
- PVDF membranes
- 5% non-fat dry milk in TBST
- ECL Western Blotting Substrate

Procedure:

- Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of **Jps016 (tfa)** or DMSO for 24 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control (β -actin).

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

- HCT116 cells
- **Jps016 (tfa)**
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Opaque-walled 96-well plates

Procedure:

- Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Jps016 (tfa)** for 48 hours.
- Assay Protocol: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
- Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Analysis: Measure the luminescence using a plate reader. Calculate EC50 values from the dose-response curves.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells by analyzing the cell cycle distribution, specifically the sub-G1 population.

Materials:

- HCT116 cells

- **Jps016 (tfa)**
- Propidium Iodide (PI) staining solution
- 70% ethanol
- Flow cytometer

Procedure:

- Cell Treatment: Treat HCT116 cells with **Jps016 (tfa)** for 24 and 48 hours.
- Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8]
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[8]
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Gate the cell populations based on their DNA content. The sub-G1 peak represents the apoptotic cell population. Quantify the percentage of cells in the sub-G1 phase.

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